

Benchmarking Butyl Acid Phosphate: A Comparative Performance Guide for Researchers

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Compound of Interest

Compound Name: *Butyl acid phosphate*

Cat. No.: *B225604*

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For researchers, scientists, and drug development professionals, understanding the performance characteristics of chemical compounds is paramount. This guide provides an objective comparison of **butyl acid phosphate**'s performance against industry-standard organophosphate, tributyl phosphate (TBP), and a common non-organophosphate alternative, neostigmine. The comparisons are based on key performance indicators relevant to biological research, including acetylcholinesterase (AChE) inhibition and in vitro cytotoxicity, supported by experimental data from scientific literature.

While specific biological performance data for **butyl acid phosphate** is limited in publicly available research, this guide utilizes data from its close structural analog, tributyl phosphate (TBP), to provide a relevant benchmark. **Butyl acid phosphate** is typically a mixture of mono- and di-**butyl acid phosphate** and finds wide application as a catalyst, curing agent, and surfactant. However, for the purposes of this guide, we will focus on biological activity pertinent to a research and drug development audience.

Performance Comparison: A Tabular Summary

The following tables summarize the quantitative performance of tributyl phosphate (as a proxy for **butyl acid phosphate**) and neostigmine in key biological assays.

Table 1: Acetylcholinesterase (AChE) Inhibition

| Compound | Compound Type | Target Enzyme | IC50 Value | Source |
|--------------------------|-----------------|-----------------------------|--------------------|--------|
| Tributyl Phosphate (TBP) | Organophosphate | Acetylcholinesterase (AChE) | Data Not Available | - |
| Neostigmine | Carbamate | Acetylcholinesterase (AChE) | ~2.6 μ M | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

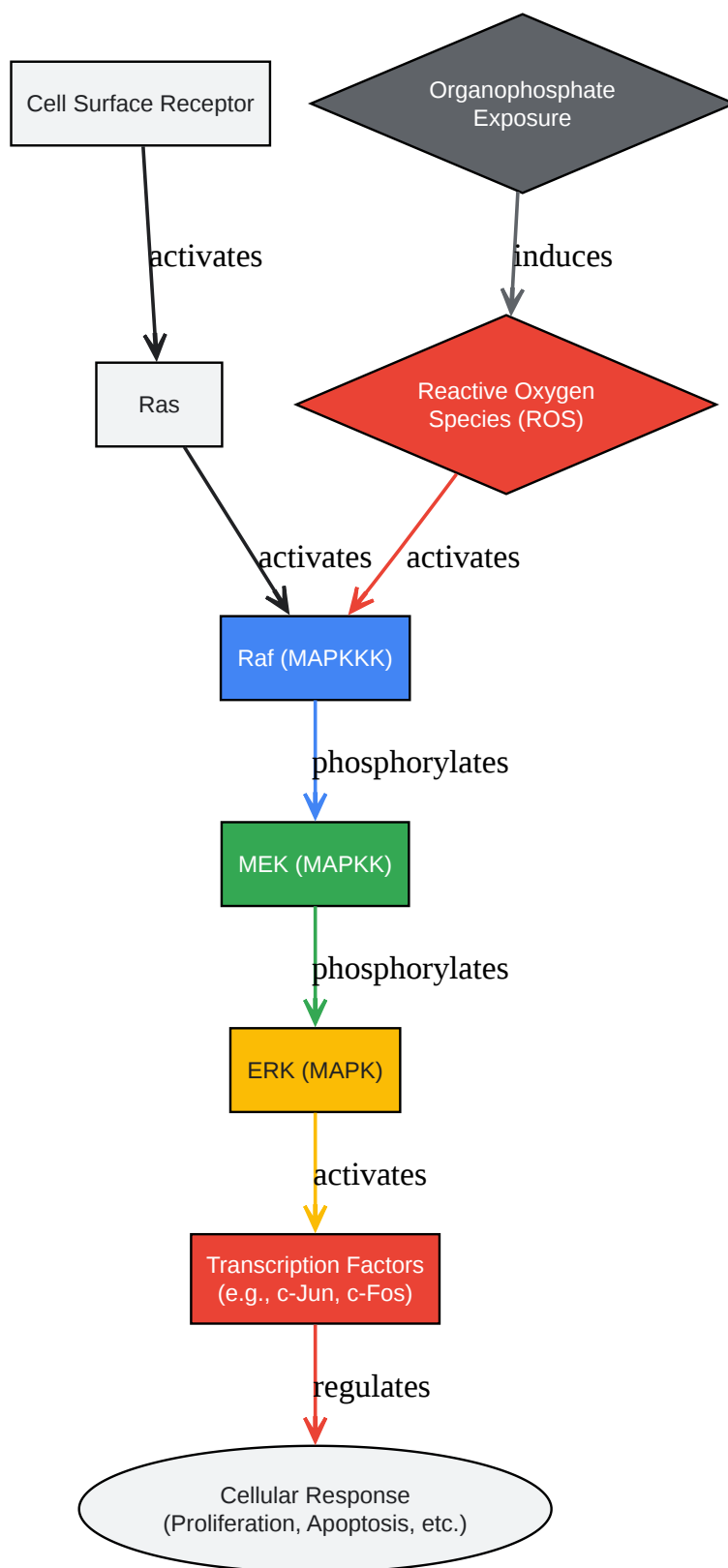
Table 2: In Vitro Cytotoxicity

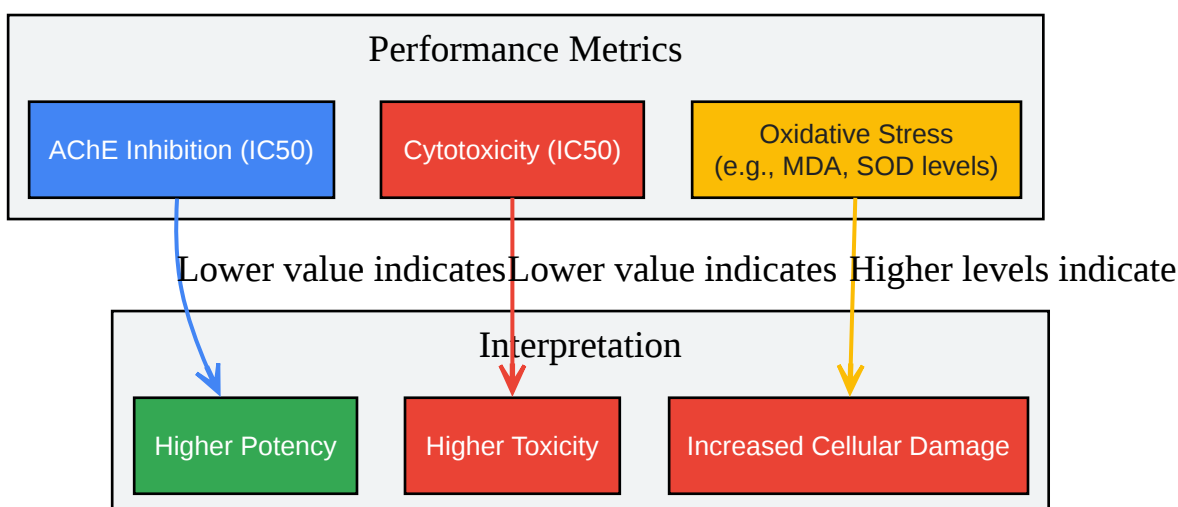
| Compound | Cell Line | Assay | IC50 Value | Source |
|--------------------------|-------------------------------|-------------|---------------------------------|--------|
| Tributyl Phosphate (TBP) | HepG2 (Human Liver Carcinoma) | MTT Assay | 299 μ M (for 48h treatment) | [2] |
| Tributyl Phosphate (TBP) | SH-SY5Y (Human Neuroblastoma) | CCK-8 Assay | 65.13 μ g/mL (~244 μ M) | [3] |
| Neostigmine | - | - | Data Not Available | - |

Cytotoxicity is the quality of being toxic to cells. The MTT and CCK-8 assays are colorimetric assays for assessing cell metabolic activity and, therefore, cell viability.

Key Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

Organophosphate compounds are known to induce oxidative stress, which can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). The MAPK cascade is a multi-tiered system where an initial signal is transmitted through a series of protein phosphorylations.





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